Cas no 874148-31-9 (1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate)

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 1-Azabicyclo[2.2.1]heptan-3-ol, methylcarbamate (ester)
- 1-Azabicyclo[2.2.1]heptan-3-ol, 3-(N-methylcarbamate)
- 1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate
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- MDL: MFCD24556710
- インチ: 1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)
- InChIKey: RMGQCZQEHAVQDV-UHFFFAOYSA-N
- SMILES: N12CC(CC1)C(OC(=O)NC)C2
1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263487-0.1g |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
874148-31-9 | 95% | 0.1g |
$1589.0 | 2024-06-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00958899-1g |
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
874148-31-9 | 95% | 1g |
¥23751.0 | 2024-04-17 | |
Ambeed | A1083898-1g |
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
874148-31-9 | 95% | 1g |
$3462.0 | 2024-04-16 | |
Enamine | EN300-263487-1.0g |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
874148-31-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-263487-0.05g |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate |
874148-31-9 | 95% | 0.05g |
$1319.0 | 2024-06-18 |
1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
1-azabicyclo2.2.1heptan-3-yl N-methylcarbamateに関する追加情報
Introduction to 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS No. 874148-31-9) in Modern Chemical and Pharmaceutical Research
The compound 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate, identified by its CAS number 874148-31-9, represents a significant area of interest in the realm of chemical and pharmaceutical innovation. This bicyclic structure, featuring a nitrogen-containing heterocycle, has garnered attention due to its unique molecular architecture and potential applications in medicinal chemistry. The presence of a carbamate functional group further enhances its utility as a synthetic intermediate or pharmacophore in the development of novel therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of structural diversity in identifying lead compounds with desirable pharmacological properties. The bicyclic framework of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate offers several advantages, including enhanced metabolic stability, improved binding affinity, and reduced toxicity compared to linear or acyclic analogs. These characteristics make it an attractive scaffold for designing molecules targeting various biological pathways.
In particular, the nitrogen atom within the bicyclic system provides a versatile site for further functionalization, enabling the attachment of diverse substituents that can modulate receptor interactions. This flexibility has been exploited in the synthesis of derivatives with enhanced binding affinity to enzymes and receptors involved in critical therapeutic areas such as oncology, neurology, and immunology. The carbamate moiety, on the other hand, contributes to hydrolytic stability and can serve as a linker for bioconjugation strategies.
One of the most compelling aspects of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is its potential as a building block for peptidomimetics—molecules designed to mimic the bioactivity of peptides without their inherent limitations, such as susceptibility to proteolytic degradation. The rigid bicyclic core provides conformational constraints that can stabilize key pharmacophoric residues, improving oral bioavailability and pharmacokinetic profiles. This has been particularly relevant in the development of small-molecule inhibitors targeting protein-protein interactions, which are challenging to address with traditional small-molecule drugs.
Recent studies have demonstrated the utility of this compound in designing novel kinase inhibitors, where its structural features allow for precise optimization of binding interactions with ATP pockets or substrate recognition sites. The nitrogen atom within the bicyclic system can be further functionalized to introduce hydrogen bonding or hydrophobic interactions critical for high-affinity binding. Additionally, the carbamate group can serve as a handle for covalent drug design strategies, enabling targeted inhibition of specific enzymatic activities.
The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves sophisticated organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity and yield. Modern synthetic methodologies, including transition-metal-catalyzed cyclizations and asymmetric hydrogenations, have been employed to construct the bicyclic core with high enantioselectivity—a critical factor for many pharmaceutical applications where chirality plays a decisive role in biological activity.
The compound’s potential extends beyond its role as an intermediate; it has also been explored as an active pharmaceutical ingredient (API) or key metabolite in preclinical studies targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The rigid scaffold mimics natural amino acid sequences while avoiding immunogenicity issues associated with full-length peptides. Preliminary data suggest that derivatives based on this scaffold exhibit promising effects on cholinergic pathways without significant side effects.
In conclusion, 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS No. 874148-31-9) represents a valuable asset in contemporary pharmaceutical research due to its structural versatility and functional adaptability. Its unique chemical properties make it an excellent candidate for developing novel therapeutics across multiple disease areas, particularly those involving protein-protein interactions or enzyme inhibition. As synthetic chemistry continues to evolve, this compound is poised to play an increasingly pivotal role in shaping future drug discovery initiatives.
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